4-Bromo-1-fluoro-2-(prop-2-EN-1-YL)benzene
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Overview
Description
4-Bromo-1-fluoro-2-(prop-2-EN-1-YL)benzene is an organic compound with the molecular formula C9H8BrF It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the 4-position, a fluorine atom at the 1-position, and a prop-2-en-1-yl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-fluoro-2-(prop-2-EN-1-YL)benzene can be achieved through several synthetic routes. One common method involves the bromination of 1-fluoro-2-(prop-2-EN-1-YL)benzene using a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) or aluminum tribromide (AlBr3). The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-fluoro-2-(prop-2-EN-1-YL)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions where the bromine or fluorine substituents can be replaced by other electrophiles.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The prop-2-en-1-yl group can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form alkanes.
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) with catalysts like FeBr3 or AlBr3.
Nucleophilic Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution Reactions: Formation of substituted benzene derivatives.
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alkanes.
Scientific Research Applications
4-Bromo-1-fluoro-2-(prop-2-EN-1-YL)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development and medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-1-fluoro-2-(prop-2-EN-1-YL)benzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: Similar structure but lacks the prop-2-en-1-yl group.
4-Bromo-2-fluoro-1-(propan-2-yl)benzene: Similar structure but with a propan-2-yl group instead of prop-2-en-1-yl.
2-Bromo-5-fluorobenzotrifluoride: Contains a trifluoromethyl group instead of prop-2-en-1-yl.
Properties
IUPAC Name |
4-bromo-1-fluoro-2-prop-2-enylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c1-2-3-7-6-8(10)4-5-9(7)11/h2,4-6H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAHESWMCLELNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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